molecular formula C7H7N5O2S B1311684 (E)-2-((3-Nitropyridin-2-yl)methylene)hydrazinecarbothioamide CAS No. 200933-26-2

(E)-2-((3-Nitropyridin-2-yl)methylene)hydrazinecarbothioamide

Cat. No. B1311684
M. Wt: 225.23 g/mol
InChI Key: PERKXAPWDKXLAU-ONNFQVAWSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (color, state of matter) and odor.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or solvents used.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques used for this analysis can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and redox reactions.



Physical And Chemical Properties Analysis

This would include measurements of properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, would also be analyzed.


Scientific Research Applications

3. Detailed Description of the Methods of Application or Experimental Procedures In the study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

  • 4-Methyl-3-nitropyridine : This is a substituted nitropyridine that can be prepared by the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate . It may be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles .

  • 3-Bromo-5-nitropyridine : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich . The specific applications are not mentioned, but it might be used in various chemical syntheses .

  • 4-Methyl-3-nitropyridine : This is a substituted nitropyridine that can be prepared by the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate . It may be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles .

  • 3-Bromo-5-nitropyridine : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich . The specific applications are not mentioned, but it might be used in various chemical syntheses .

Safety And Hazards

This would involve an assessment of the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal of the compound.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications of the compound, and unanswered questions about its properties or behavior.


I hope this general information is helpful. For a more detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. Please note that handling chemical compounds should always be done by trained professionals following appropriate safety protocols.


properties

IUPAC Name

[(E)-(3-nitropyridin-2-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2S/c8-7(15)11-10-4-5-6(12(13)14)2-1-3-9-5/h1-4H,(H3,8,11,15)/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERKXAPWDKXLAU-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)/C=N/NC(=S)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101178429
Record name (2E)-2-[(3-Nitro-2-pyridinyl)methylene]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((3-Nitropyridin-2-yl)methylene)hydrazinecarbothioamide

CAS RN

200933-26-2
Record name (2E)-2-[(3-Nitro-2-pyridinyl)methylene]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200933-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-2-[(3-Nitro-2-pyridinyl)methylene]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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